molecular formula C16H23FN2O4 B3798871 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one

1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one

Cat. No.: B3798871
M. Wt: 326.36 g/mol
InChI Key: UTEUGAVFCMVWHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidin-2-one ring suggests that the molecule would have a cyclic structure. The various substituents (2-fluoro-5-methoxybenzyl group and hydroxyethylaminomethyl group) would add complexity to the structure. The exact three-dimensional structure would depend on the specific arrangement of these groups around the piperidin-2-one ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group (C=O) in the piperidin-2-one ring is typically reactive and could undergo various reactions such as nucleophilic addition or reduction. The hydroxyl groups (OH) could potentially be involved in acid-base reactions. The presence of the fluoro and methoxy groups could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the cyclic structure could influence properties like solubility, melting point, and boiling point. The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. The compound’s activity would depend on its ability to interact with biological targets such as proteins or nucleic acids. The presence of polar functional groups (like OH and C=O) and the fluorine atom could potentially allow for interactions with biological targets .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(2-hydroxyethylamino)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4/c1-23-13-3-4-14(17)12(9-13)10-19-7-2-5-16(22,15(19)21)11-18-6-8-20/h3-4,9,18,20,22H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEUGAVFCMVWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC(C2=O)(CNCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one
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1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one
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1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one
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1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one
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1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one
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1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)amino]methyl}piperidin-2-one

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